2-Nitro-6-(piperazin-1-ylmethyl)phenol
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Overview
Description
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a piperazine moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol typically involves the reaction of a benzene derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a benzene ring substituted with a leaving group (such as a halide) reacts with piperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperazine ring.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated or modified piperazine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzene ring.
3-(Piperazin-1-yl)-1,2-benzoxazole: Contains a benzoxazole ring.
3-(Piperazin-1-yl)-1,2-benzimidazole: Contains a benzimidazole ring.
Uniqueness
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol is unique due to the presence of both the piperazine moiety and the hydroxyl groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-1-2-9(11(10)15)8-13-6-4-12-5-7-13/h1-3,12,14-15H,4-8H2 |
InChI Key |
FNOVBZBCLHSCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
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